UPF1 protein
Description
Properties
CAS No. |
147477-72-3 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Synonyms |
UPF1 protein |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research
UPF1 has garnered significant attention in cancer biology due to its involvement in regulating mRNA levels of oncogenes and tumor suppressor genes.
- Biomarker Potential: UPF1 expression levels correlate with cancer prognosis. Low UPF1 expression has been associated with poor outcomes in various cancers, suggesting its potential as a diagnostic biomarker .
- Therapeutic Targeting: Given its role in NMD, UPF1 could be targeted to enhance the degradation of oncogenic transcripts, providing a novel therapeutic approach for cancer treatment .
Neurodegenerative Diseases
Research indicates that UPF1 is implicated in neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.
- Protein Quality Control: UPF1's ability to degrade misfolded proteins helps maintain cellular homeostasis. Dysregulation of UPF1 has been linked to the accumulation of toxic protein aggregates characteristic of neurodegenerative diseases .
- Pathological Mechanisms: Mutations in UPF1 can lead to impaired NMD and contribute to disease progression, making it a focus for understanding disease mechanisms and potential interventions .
Embryonic Development
UPF1 is essential for proper embryonic development across various model organisms.
- Gene Regulation: It regulates a core set of transcripts critical for development, including those involved in brain formation and stress responses. Disruption of UPF1 function can lead to developmental anomalies .
- Essential Gene Classification: Meta-analyses have classified UPF1 as a common essential gene across species, highlighting its fundamental role in cellular processes necessary for life .
Case Studies
Chemical Reactions Analysis
ATP Hydrolysis and Helicase Activity
UPF1 exhibits ATP-dependent helicase activity, enabling RNA unwinding and translocation. Key findings include:
Mechanistic Features
-
Directionality : UPF1 translocates in a 5’→3’ direction on single-stranded RNA/DNA, with unwinding rates of ~0.59 bp/s and translocation rates of ~0.79 nt/s at 26°C .
-
Processivity : Magnetic tweezers assays reveal UPF1 can unwind RNA/DNA substrates >1,600 bp without dissociation, indicating high processivity .
-
ATPase Activation : RNA binding stimulates ATP hydrolysis, with a k<sub>cat</sub> of 0.15 s<sup>−1</sup> and K<sub>m</sub> (ATP) of 0.3 mM .
Structural Basis
-
RecA-like Domains : The helicase core (HD) comprises two RecA-like domains (1A and 2A) forming an ATP-binding pocket. Conformational changes during ATP hydrolysis drive RNA unwinding .
-
Regulatory Domains : The N-terminal CH domain suppresses helicase activity by stabilizing a closed conformation; UPF2 binding displaces the CH domain, activating ATPase activity .
Phosphorylation-Dephosphorylation Cycle
UPF1 activity is regulated by phosphorylation at serine-glutamine (SQ) clusters in its C-terminal domain:
Key Phosphorylation Sites
| Site (Human UPF1) | Kinase | Functional Role | Reference |
|---|---|---|---|
| S1078, S1096 | SMG1 | Triggers NMD activation, recruits SMG5-SMG7 | |
| T28 | SMG1 | Binds SMG6 endonuclease | |
| S1112 | Unknown | Modulates RNA binding |
Regulatory Dynamics
-
Phosphorylation : SMG1 kinase phosphorylates UPF1 upon recognition of a premature termination codon (PTC), promoting mRNA decay .
-
Dephosphorylation : PP2A phosphatase resets UPF1 to its inactive state, enabling recycling .
RNA Binding and Unwinding
UPF1 binds RNA with high affinity, facilitated by:
RNA Interaction Features
-
Sequence Preference : Binds G-rich RNA motifs (e.g., poly(rG)) with higher stability (ΔG = -8.2 kcal/mol) compared to AU-rich sequences .
-
Structural Remodeling : ATP binding reduces RNA affinity (K<sub>d</sub> shifts from 15 nM to 120 nM), enabling processive translocation .
Helicase Mechanism
-
RNA Clamping : In the absence of ATP, UPF1 tightly binds RNA via domains 1B/1C .
-
Unwinding Cycle : ATP hydrolysis drives conformational changes in the helicase core, disrupting RNA secondary structures .
Protein-Protein Interactions
UPF1’s function is modulated by interactions with NMD factors:
Critical Complexes
Mechanistic Insights
-
UPF2 Binding : Induces a 10-fold increase in ATPase activity (k<sub>cat</sub> = 1.5 s<sup>−1</sup>) by relieving CH domain autoinhibition .
-
eRF1 Interaction : Enhances UPF1’s helicase activity at stop codons, ensuring PTC recognition .
DNA Binding and Telomere Maintenance
UPF1 also participates in DNA-related processes:
Reaction Characteristics
-
Telomeric RNA Unwinding : UPF1 resolves G-quadruplex structures in telomeric DNA/RNA hybrids (K<sub>d</sub> = 25 nM) .
-
DNA Repair : Associates with replication protein A (RPA) to unwind DNA during replication stress .
Kinetic Parameters
Pathological Implications
Dysregulation of UPF1’s chemical activity is linked to diseases:
Comparison with Similar Compounds
Table 1: Cross-Species Comparison of UPF1 Homologs
| Organism | Homolog | Sequence Identity (vs. Human UPF1) | Conserved Domains | Key Partners |
|---|---|---|---|---|
| Homo sapiens | UPF1 | 100% | Helicase, ATPase, CH domain | UPF2, SMG5-7, eIF2α-ATF4 |
| Saccharomyces cerevisiae | Upf1p | ~40% | Helicase, ATPase, CH domain | Nmd4, Ebs1, Xrn1 |
| Ustilago maydis | umUPF1 | 66% | Helicase, ATPase, CH domain | UPF2 (predicted) |
| Schizosaccharomyces pombe | Upf1 | ~50% | Helicase, ATPase, CH domain | Rps26 (ribosomal proteins) |
Key Findings :
- Yeast Upf1p : Shares RNA helicase and ATPase activities but interacts with fungal-specific partners (Nmd4, Ebs1) instead of metazoan SMG5-7 .
- umUPF1 : Structural modeling reveals nearly identical tertiary structure and interaction sites (e.g., UPF2-binding residues) to human UPF1, suggesting functional conservation despite evolutionary divergence .
- Functional Conservation : All homologs require ATP hydrolysis for RNA unwinding and cofactor interactions, underscoring UPF1’s conserved role in RNA quality control .
Comparison with NMD-Related Proteins
Table 2: UPF1 vs. Other NMD Factors
| Protein | Function | Interaction with UPF1 | Species Specificity |
|---|---|---|---|
| UPF2 | Bridges UPF1 to exon junction complexes (EJCs) | Direct binding via C-terminal domain | Conserved in eukaryotes |
| UPF3 | Enhances UPF1-UPF2 interaction | Indirect (via UPF2) | Metazoan-specific |
| SMG5-7 | Mediate UPF1 dephosphorylation | Bind phosphorylated UPF1 C-terminus | Metazoan-specific |
| Nmd4 | Stimulates UPF1 ATPase activity | Binds UPF1 helicase domain | Fungal-specific |
| XRN1 | 5’→3’ exoribonuclease for mRNA decay | Co-regulated targets with UPF1 | Yeast and metazoans |
Key Findings :
- SMG5-7 vs. Nmd4/Ebs1 : SMG5-7 in mammals and Nmd4/Ebs1 in fungi both bind UPF1’s C-terminal region to regulate ATPase activity, but SMG5-7 require phosphorylation for interaction .
- XRN1 : While UPF1 initiates NMD, XRN1 executes mRNA decay. Deletion of either upregulates 48 proteins in yeast, indicating overlapping roles in mRNA surveillance .
Disease-Related Comparisons
Table 3: UPF1 in Cancer vs. Other Biomarkers
Key Findings :
- Dual Roles in Cancer: UPF1 acts as a tumor suppressor in HCC (inhibiting EMT) but promotes lung adenocarcinoma via metabolic reprogramming, highlighting context-dependent functions .
- Cross-Pathway Interactions : UPF1 regulates DNA repair (via FRG1 in breast cancer) and epileptogenesis (via synaptic mRNA decay), unlike SMG5-7 or XRN1 .
Mechanistic Insights from Mutational Studies
- Phosphorylation Dependency : Human SMG5-7 require UPF1 phosphorylation (e.g., at Ser1078) for binding, whereas fungal Ebs1 interacts with UPF1’s C-terminus regardless of phosphorylation .
- ATPase Activity : UPF1 mutants lacking helicase activity (e.g., G243R/G377R) fail to degrade NMD substrates, emphasizing ATP hydrolysis as a conserved requirement .
Preparation Methods
Bacterial Strain Selection and Vector Design
UPF1 is commonly expressed in Escherichia coli due to its scalability and cost-effectiveness. The BL21(DE3) strain is preferred for its T7 RNA polymerase system, enabling high-yield expression under inducible promoters. Plasmids such as pET-28a or pDEST14 are modified to include N-terminal hexahistidine (His6) or calmodulin-binding peptide (CBP) tags for affinity purification. Codon-optimized UPF1 constructs are essential to mitigate expression hurdles caused by eukaryotic codon bias.
Induction and Lysis Conditions
Optimal expression is achieved at 16–18°C with 0.1–0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). Cells are lysed using a French press or lysozyme treatment in buffers containing 1× PBS (pH 7.5), 150–225 mM NaCl, 1 mM Mg(CH3COO)2, 0.1% NP-40, and protease inhibitors. RNase A (50 µg/ml) is often added post-lysis to eliminate bacterial RNA contaminants that could interfere with UPF1’s RNA-binding assays.
Multi-Step Affinity Purification Strategies
Immobilized Metal Affinity Chromatography (IMAC)
His-tagged UPF1 is purified using nickel-nitrilotriacetic acid (Ni-NTA) columns equilibrated with lysis buffer containing 20 mM imidazole. Elution is performed with a linear gradient of 20–500 mM imidazole. This step typically yields 80–90% pure UPF1, with a recovery of 5–10 mg per liter of culture.
Heparin and Calmodulin Affinity Chromatography
Secondary purification steps are critical for removing nucleic acid contaminants and ensuring monodispersity. Heparin columns (e.g., HiTrap Heparin HP) exploit UPF1’s affinity for negatively charged molecules, eluting at 0.5–1.0 M NaCl. For CBP-tagged constructs, calmodulin affinity columns are used with calcium-dependent binding (4 mM CaCl2) and EGTA-mediated elution.
Table 1: Purification Yields of UPF1 Variants
| Construct | Expression System | Yield (mg/L) | Purity (%) | Activity (ATPase Units/mg) |
|---|---|---|---|---|
| His6-UPF1 (full-length) | E. coli BL21(DE3) | 8.2 | 95 | 120 ± 15 |
| CBP-UPF1-CH-HD | E. coli Rosetta | 6.5 | 98 | 95 ± 10 |
| UPF1-HD/UPF1-SQ complex | Co-expression in BL21 | 3.1 | 90 | 80 ± 12 |
Eukaryotic Expression and Tandem Affinity Purification (TAP)
Yeast Systems for UPF1 Complexes
In Saccharomyces cerevisiae, UPF1 is expressed under galactose-inducible promoters with C-terminal TAP tags (Protein A–TEV protease site–calmodulin-binding peptide). Large-scale cultures (6–10 L) are lysed by bead-beating in HEPES-KCl buffers with RNase inhibitors. TAP purifications involve IgG-Sepharose binding, TEV protease cleavage, and calmodulin affinity chromatography, yielding 0.5–1.0 mg of UPF1 per liter.
RNase Treatment for Complex Isolation
UPF1’s association with decapping factors (e.g., Dcp1, Dcp2) and NMD regulators (Upf2, Upf3) requires RNase treatment (RNase A/T1) to dissociate RNA-dependent aggregates. This step is omitted when studying UPF1–RNA interactions, necessitating heparin or glycerol gradient centrifugation instead.
Buffer Optimization and Stability Assays
Critical Buffer Components
UPF1’s ATPase and helicase activities are buffer-sensitive. Standard helicase assays use 20 mM MES (pH 6.0), 100 mM potassium acetate, 1 mM DTT, and 1 mM MgCl2. For stability, 10% glycerol and 0.01% NP-40 are added to storage buffers.
Table 2: Buffer Compositions for UPF1 Functional Assays
| Assay Type | Buffer Components | pH | Key Additives |
|---|---|---|---|
| ATPase Activity | 20 mM Tris-HCl, 50 mM KOAc, 2 mM MgCl2, 0.1 mM EDTA | 7.5 | 2% BSA, 1 mM DTT |
| Helicase Unwinding | 20 mM MES, 100 mM KOAc, 1 mM DTT, 1 mM MgCl2 | 6.0 | 1 mg/ml heparin, 0.3 µM DNA trap |
| RNA Binding | 1× PBS, 150 mM NaCl, 1 mM Mg(CH3COO)2, 0.1% NP-40 | 7.5 | 4 mM CaCl2 (for CBP elution) |
Preventing Autoinhibition
UPF1’s N-terminal cysteine-histidine-rich (CH) domain autoinhibits its C-terminal helicase domain (HD). Activation requires Upf2 binding or mutagenesis (e.g., R843A) to destabilize the autoinhibited conformation. Pre-incubating UPF1 with Upf2 (50 nM, 2 h at 4°C) enhances ATPase activity by 3–5 fold.
Functional Validation and Quality Control
ATPase Activity Assays
Single-cycle ATPase experiments use [α-32P]-ATP (800 Ci/mmol) and polyuridylic acid (polyU) to stimulate hydrolysis. Reactions are quenched with EDTA, and free phosphate is quantified by thin-layer chromatography. Wild-type UPF1 exhibits a kcat of 0.8–1.2 min⁻¹, while hyperactive mutants (e.g., DE572AA) reach 2.5 min⁻¹.
Helicase Unwinding Kinetics
Radioactive RNA–DNA hybrids (1 nM) are incubated with UPF1 (50 nM) and ATP/MgCl2. Reactions are stopped with SDS/EDTA, and products are resolved on 12% polyacrylamide gels. UPF1’s processivity is measured as the fraction of substrate unwound per minute, typically 0.05–0.1 min⁻¹ under single-turnover conditions.
Challenges and Troubleshooting
Q & A
Q. What is the primary molecular mechanism of UPF1 in nonsense-mediated mRNA decay (NMD)?
UPF1 acts as an RNA helicase and ATPase to surveil mRNA quality. Its ATP-dependent unwinding activity facilitates ribosome dissociation during premature termination codon (PTC) recognition, triggering mRNA degradation. Key phosphorylation sites (e.g., Y-738/Y-742 in yeast) modulate NMD efficiency, validated via mutagenesis and luciferase reporter assays .
Q. What experimental approaches are used to assess UPF1’s role in mRNA surveillance?
- RNA-Seq : Quantifies NMD substrate accumulation upon UPF1 depletion (e.g., using auxin-inducible degradation systems in HCT116 cells) .
- Western blotting : Measures UPF1 protein levels and phosphorylation status .
- Dual luciferase assays : Evaluates stop codon recognition efficiency using PTC-containing reporters .
Q. How does UPF1 phosphorylation influence its regulatory activity?
Phosphorylation at specific residues (e.g., S/T-rich regions in humans) enhances UPF1’s helicase activity and interaction with decay factors like SMG5-7. Site-directed mutagenesis combined with RNA stability assays (e.g., Northern blotting) is used to validate functional sites .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding UPF1’s role in cancer progression?
UPF1 exhibits context-dependent roles: it promotes migration/invasion in endometrioid endometrial carcinoma (EEC) via mTOR pathway activation , but may suppress tumorigenesis in other contexts. To resolve contradictions:
- Compare cell-type-specific UPF1 interactomes (e.g., co-IP/mass spectrometry).
- Use in vivo xenograft models with tissue-specific UPF1 knockout .
- Analyze clinical datasets for UPF1 expression correlations with patient outcomes .
Q. What strategies are recommended for mapping UPF1 interaction networks with ribosomal subunits?
- Yeast two-hybrid screens : Identified direct interactions between UPF1’s CH domain and ribosomal proteins (e.g., Rps26) .
- Co-immunoprecipitation (Co-IP) : Validates UPF1-ribosome associations in cytoplasmic extracts .
- Structural analysis : Cryo-EM or homology modeling (e.g., using mammalian UPF1 structures) predicts interaction interfaces .
Q. How does UPF1 influence transcription elongation and Pol II dynamics?
UPF1 associates with actively transcribed genes in Schizosaccharomyces pombe, as shown by ChIP-Seq. Depletion increases Ser2-Pol II phosphorylation and sensitivity to elongation inhibitors (e.g., 6-azauracil), suggesting UPF1 modulates transcription-coupled RNA surveillance .
Q. What technical challenges arise when studying UPF1 depletion kinetics?
Rapid UPF1 degradation (e.g., via auxin-inducible systems) requires tight temporal control to avoid confounding secondary effects. Proteomic validation (e.g., mass spectrometry) ensures specificity, while RNA-Seq time courses distinguish direct NMD targets from indirect transcriptional changes .
Q. How can biochemical assays validate UPF1’s helicase activity in vitro?
- ATPase assays : Measure inorganic phosphate release in the presence of RNA/DNA substrates .
- Electrophoretic mobility shift assays (EMSAs) : Confirm RNA binding and ATP-dependent dissociation .
- Single-molecule FRET : Visualizes real-time RNA unwinding .
Q. What methodologies elucidate UPF1’s role in autophagy regulation?
- GFP-mRFP-LC3 staining : Tracks autophagosome-lysosome fusion in UPF1-depleted cells .
- Western blotting : Monitors mTOR pathway effectors (e.g., p70S6K, 4EBP1) and autophagy markers (e.g., LC3-II) .
Q. How can evolutionary conservation studies inform UPF1’s functional domains?
Cross-species comparisons (e.g., yeast/human UPF1) highlight conserved helicase and CH domains. Functional complementation assays (e.g., expressing human UPF1 in yeast upf1Δ strains) test domain necessity .
Methodological Notes
- Data Contradictions : Use orthogonal approaches (e.g., proteomics + RNA-Seq) to validate findings .
- Interaction Studies : Combine genetic (e.g., CRISPR) and biochemical (e.g., Co-IP) methods to reduce false positives .
- Phosphorylation Analysis : Employ phospho-specific antibodies and kinase inhibition assays to dissect regulatory pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
